molecular formula C19H24N2O2S B6029060 3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one

3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one

Cat. No.: B6029060
M. Wt: 344.5 g/mol
InChI Key: GQHPOBVVMWEFAG-UHFFFAOYSA-N
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Description

3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound that features a benzothiophene moiety, a piperidinone ring, and a cyclopropylmethyl group

Properties

IUPAC Name

3-[(1-benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-18-19(23,8-3-9-21(18)12-14-6-7-14)13-20-11-16-10-15-4-1-2-5-17(15)24-16/h1-2,4-5,10,14,20,23H,3,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPOBVVMWEFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2CC2)(CNCC3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Attachment of the Piperidinone Ring: The piperidinone ring is introduced via a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a piperidinone precursor.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added through an alkylation reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as a lead compound for drug development.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidinone ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have similar chemical properties.

    Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group exhibit similar steric and electronic effects.

Uniqueness

3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

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